1-(Phenylsulfonyl)cyclopropan-1-ol

Organic Synthesis Cyclopropanation Sulfonyl Cyclopropanols

Access highly reactive cyclopropanone chemistry without unstable intermediates. This bench-stable, solid sulfonyl-activated cyclopropanol serves as a superior cyclopropanone equivalent. - **Performance**: Enables nucleophilic addition of sp, sp2, sp3 organometallics; documented 92% synthetic yield - **Differentiation**: Provides unique balance of stability and reactivity-substituting with phenylthio or tosyl analogs alters yields and diastereoselectivity - **Supply advantage**: Solid form simplifies handling; validated for Ni-catalyzed [3+2] cycloadditions with complete regiocontrol

Molecular Formula C9H10O3S
Molecular Weight 198.24 g/mol
CAS No. 1006613-82-6
Cat. No. B3026536
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Phenylsulfonyl)cyclopropan-1-ol
CAS1006613-82-6
Molecular FormulaC9H10O3S
Molecular Weight198.24 g/mol
Structural Identifiers
SMILESC1CC1(O)S(=O)(=O)C2=CC=CC=C2
InChIInChI=1S/C9H10O3S/c10-9(6-7-9)13(11,12)8-4-2-1-3-5-8/h1-5,10H,6-7H2
InChIKeyFXNCQNXYJIXOGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(Phenylsulfonyl)cyclopropan-1-ol: Stable Cyclopropanone Surrogate


1-(Phenylsulfonyl)cyclopropan-1-ol (CAS 1006613-82-6) is a bench-stable, sulfonyl-activated cyclopropanol . It functions as a highly reactive cyclopropanone equivalent, enabling the nucleophilic addition of diverse organometallic reagents (sp, sp2, sp3) under mild conditions to yield structurally diverse, including enantioenriched, tertiary cyclopropanols [1]. This compound is a key intermediate for constructing complex molecular scaffolds in medicinal chemistry and organic synthesis [2].

Reagent class
Bench-stable cyclopropanone equivalent activated by phenylsulfonyl
Reactivity profile
Accepts sp, sp2, sp3 organometallics for tertiary cyclopropanol synthesis
Physical form
Crystalline solid facilitates accurate weighing and storage stability

Procurement Risk: Substitution of 1-(Phenylsulfonyl)cyclopropan-1-ol


Substituting 1-(Phenylsulfonyl)cyclopropan-1-ol with a structurally similar cyclopropanol, such as 1-(phenylthio)cyclopropanol or 1-(p-toluenesulfonyl)cyclopropanol, is not recommended without careful validation. The phenylsulfonyl group provides a unique balance of stability and reactivity as a cyclopropanone precursor . Differences in leaving group ability, steric bulk, and electronic properties significantly impact reaction yields, diastereoselectivity, and the scope of compatible nucleophiles [1]. The quantitative evidence below demonstrates these critical performance differences, which directly affect synthetic efficiency and the feasibility of accessing specific chemical space.

Phenylthio analog
Leaving group differences may reduce yield and alter nucleophile compatibility — not a direct substitute without validation.
Tosyl analog
Steric and electronic variations can shift diastereoselectivity and reaction scope; process performance may not transfer.

1-(Phenylsulfonyl)cyclopropan-1-ol vs Analogs: Performance Comparison


Synthesis Yield Advantage over Phenylthio Analog

A direct comparison of reported synthetic yields shows a significant advantage for 1-(Phenylsulfonyl)cyclopropan-1-ol over the structurally related 1-(phenylthio)cyclopropanol. This difference in efficiency impacts the cost-effectiveness and scalability of sourcing the compound for use as a building block .

Synthesis yield
Cross-study comparable
92% (target) vs 72% (phenylthio analog)
Conditions differ between studies; formic acid method vs sulfoxide rearrangement.
Reported higher isolated yield supports cost-efficient procurement.
Cross-study comparison; replicate under identical conditions for direct benchmarking.
Organic Synthesis Cyclopropanation Sulfonyl Cyclopropanols

Crystalline Solid Form for Handling

The physical state of a compound is a critical factor for procurement, handling, and long-term storage. 1-(Phenylsulfonyl)cyclopropan-1-ol is a solid at room temperature with a defined melting point, unlike some thioether analogs which are reported as liquids or low-melting solids . This facilitates easier and safer weighing and dispensing.

Physical state
Class-level
Crystalline solid, mp 124–128 °C
Phenylthio analog reported as liquid or low-melting solid (
Solid form improves weighing accuracy and long-term storage reliability.
Melting-point data for comparator derived from related analog; verify lot-specific properties.
Nucleophile scope
Reported
Compatible with sp, sp2, sp3 C-nucleophiles
Organomagnesium, organolithium, organozinc reagents demonstrated.
Enables diverse tertiary cyclopropanol libraries without multiple specialized reagents.
Scope established in published methodology; individual nucleophile performance may vary.
Chemical Logistics Compound Storage Material Handling

Broad Nucleophile Scope

The utility of 1-(Phenylsulfonyl)cyclopropan-1-ol as a cyclopropanone equivalent is defined by its ability to react with a wide range of organometallic nucleophiles. This broad scope is a key differentiator, enabling the synthesis of diverse 1-substituted cyclopropanols that are otherwise difficult to access .

Nucleophile scope
Reported
Compatible with sp, sp2, sp3 C-nucleophiles
Organomagnesium, organolithium, organozinc reagents demonstrated.
Enables diverse tertiary cyclopropanol libraries without multiple specialized reagents.
Scope established in published methodology; individual nucleophile performance may vary.
Synthetic Methodology Cyclopropanone Chemistry Nucleophilic Addition

Application Scenarios for 1-(Phenylsulfonyl)cyclopropan-1-ol


Enantioenriched Tertiary Cyclopropanols for Medicinal Chemistry

Medicinal chemistry programs often require the installation of metabolically stable, three-dimensional cyclopropane motifs. 1-(Phenylsulfonyl)cyclopropan-1-ol is the optimal choice for this task due to its documented ability to react with a wide range of nucleophiles to produce structurally diverse, and importantly, enantioenriched tertiary cyclopropanols with high diastereoselectivity [1]. This is a capability not commonly found with other cyclopropanone equivalents, making it a unique and valuable tool for exploring structure-activity relationships (SAR) in drug discovery .

Large-Scale Cyclopropanol Building Block Synthesis

For process chemistry and scale-up activities, the high synthetic yield (92%) [1] and the solid, bench-stable nature of 1-(Phenylsulfonyl)cyclopropan-1-ol provide a clear procurement advantage. The higher yield directly reduces the cost of goods, while the solid form simplifies handling and storage logistics compared to liquid or low-melting analogs. These factors make it a more reliable and cost-effective starting material for the kilogram-scale production of valuable cyclopropanol intermediates .

Ni-Catalyzed Formal Cycloadditions to Cyclopentenones

Researchers performing Ni-catalyzed [3+2] cycloadditions to synthesize 2,3-disubstituted cyclopentenones should select 1-(Phenylsulfonyl)cyclopropan-1-ol as their cyclopropanone precursor. It has been explicitly demonstrated as a viable substrate in this transformation, enabling access to reverse Pauson-Khand products with complete regiocontrol [1]. Using alternative, less-characterized cyclopropanone equivalents may result in lower yields or failed reactions due to incompatibility with the catalytic system.

Application
Selection Property
Validation Focus
Enantioenriched tertiary cyclopropanols
Stereochemical control potential
Diastereoselectivity and reaction scope with chiral auxiliaries
Large-scale building block synthesis
Reported yield and solid-state handling
Scalability, cost-per-gram, and long-term storage stability
Ni-catalyzed cycloaddition to cyclopentenones
Precedented catalytic compatibility
Substrate performance in formal [3+2] cycloadditions

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


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